
4-Oxopent-1-en-3-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxopent-1-en-3-yl thiocyanate is an organic compound that features both a thiocyanate group and a ketone group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopent-1-en-3-yl thiocyanate typically involves the reaction of a suitable precursor with thiocyanate reagents. One common method is the reaction of 4-oxopent-1-en-3-yl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and yields the desired thiocyanate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxopent-1-en-3-yl thiocyanate can undergo various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiocyanate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxopent-1-en-3-yl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Oxopent-1-en-3-yl thiocyanate involves its reactivity with various biological molecules. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity. Additionally, the ketone group can participate in reactions with amino groups, forming stable adducts that can affect protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxopent-1-en-3-yl chloride: Similar structure but with a chloride group instead of a thiocyanate group.
4-Oxopent-1-en-3-yl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
4-Oxopent-1-en-3-yl acetate: Similar structure but with an acetate group instead of a thiocyanate group.
Uniqueness
The thiocyanate group can participate in a variety of substitution reactions, while the ketone group can undergo reduction and oxidation reactions, making it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
71808-93-0 |
|---|---|
Molekularformel |
C6H7NOS |
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
4-oxopent-1-en-3-yl thiocyanate |
InChI |
InChI=1S/C6H7NOS/c1-3-6(5(2)8)9-4-7/h3,6H,1H2,2H3 |
InChI-Schlüssel |
XETVDOHAKNBVLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C=C)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


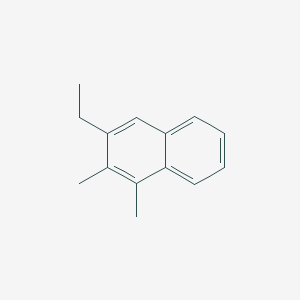
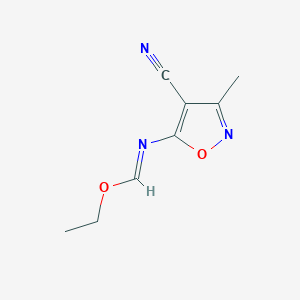
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
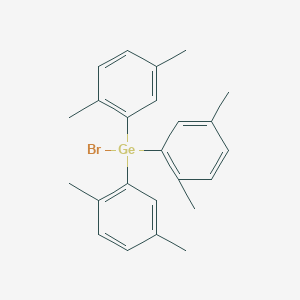
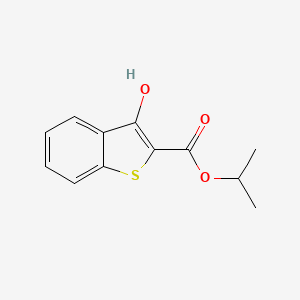
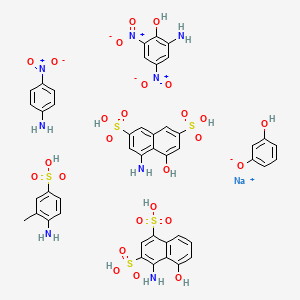

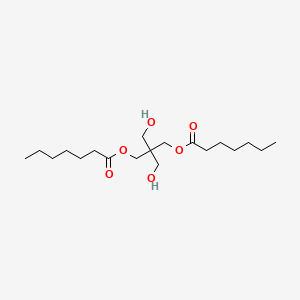
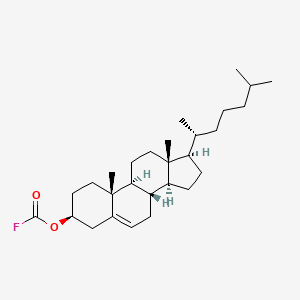


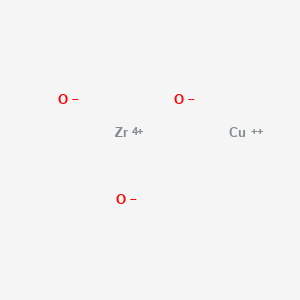
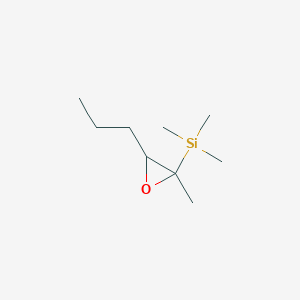
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
